2,6-DIAMINO-5-[2-AMINO-6-(4-ETHOXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE
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Overview
Description
2,6-Diamino-5-[2-amino-6-(4-ethoxyphenyl)-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]-3,4-dihydropyrimidin-4-one is a complex heterocyclic compound. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system containing both pyrimidine and pyrrole rings. The presence of multiple amino groups and an ethoxyphenyl substituent makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-5-[2-amino-6-(4-ethoxyphenyl)-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]-3,4-dihydropyrimidin-4-one can be achieved through multi-step organic synthesis One common approach involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-[2-amino-6-(4-ethoxyphenyl)-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
2,6-Diamino-5-[2-amino-6-(4-ethoxyphenyl)-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of DNA synthesis or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyrimidine: A simpler analog with similar core structure but lacking the pyrrolo[2,3-d]pyrimidine moiety.
4-Ethoxyphenylpyrimidine: Contains the ethoxyphenyl group but lacks the additional amino and pyrrolo[2,3-d]pyrimidine components.
Uniqueness
The uniqueness of 2,6-diamino-5-[2-amino-6-(4-ethoxyphenyl)-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]-3,4-dihydropyrimidin-4-one lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-amino-5-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-6-(4-ethoxyphenyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O3/c1-2-29-8-5-3-7(4-6-8)12-9(10-13(19)23-17(20)25-15(10)27)11-14(22-12)24-18(21)26-16(11)28/h3-6H,2H2,1H3,(H5,19,20,23,25,27)(H4,21,22,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGHJRYYCLEYKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C3=C(N2)N=C(NC3=O)N)C4=C(N=C(NC4=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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